N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride

Catalog No.
S6813630
CAS No.
1135227-06-3
M.F
C22H21BrClN3OS
M. Wt
490.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylam...

CAS Number

1135227-06-3

Product Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride

Molecular Formula

C22H21BrClN3OS

Molecular Weight

490.8 g/mol

InChI

InChI=1S/C22H20BrN3OS.ClH/c1-25(2)11-12-26(22-24-19-10-9-18(23)14-20(19)28-22)21(27)17-8-7-15-5-3-4-6-16(15)13-17;/h3-10,13-14H,11-12H2,1-2H3;1H

InChI Key

IAVUCJXRMUXFPM-UHFFFAOYSA-N

SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4C=C3.Cl

solubility

= [ug/mL]

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4C=C3.Cl

The exact mass of the compound N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is 489.02772 g/mol and the complexity rating of the compound is 548. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzothiazole moiety, a naphthalene ring, and a dimethylaminoethyl side chain. The molecular formula is C18H18BrClN4O3SC_{18}H_{18}BrClN_{4}O_{3}S, and it has a molecular weight of 485.78 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Typical of amides and halogenated compounds. Possible reactions include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Reduction reactions: The nitro or carbonyl groups may be reduced to amines or alcohols, respectively.

These reactions are fundamental for modifying the compound for desired biological properties or enhancing its pharmacological efficacy.

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride typically involves several steps:

  • Formation of the benzothiazole ring: This can be achieved through cyclization reactions involving 2-amino thiophenols and appropriate halogenated compounds.
  • Naphthalene carboxamide formation: The naphthalene derivative can be synthesized via acylation reactions using naphthalene and carboxylic acid derivatives.
  • Dimethylaminoethyl side chain introduction: This step often involves alkylation of a nitrogen atom in an amine with a suitable alkyl halide.
  • Hydrochloride salt formation: The final product can be converted into its hydrochloride salt form by reacting with hydrochloric acid.

These methods allow for the controlled synthesis of the compound with specific substituents tailored for desired properties .

The potential applications of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride include:

  • Pharmaceutical development: As a lead compound in drug discovery targeting various diseases.
  • Research tools: Utilized in biochemical assays to study enzyme activity or cellular processes.
  • Chemical probes: For investigating molecular interactions in biological systems.

These applications highlight its significance in both research and therapeutic contexts.

Interaction studies involving N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein binding studies: Investigating how the compound interacts with target proteins can elucidate its pharmacodynamics.
  • Cellular uptake assays: Assessing how effectively the compound penetrates cell membranes can inform on its bioavailability.
  • Metabolic stability tests: Understanding how the compound is metabolized within biological systems helps predict its efficacy and safety profile.

These studies contribute to a comprehensive understanding of the compound's behavior in biological systems.

Several compounds share structural features with N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylanilineContains benzothiazole and dimethylamino groupsAntimicrobial
EtoposideA podophyllotoxin derivative with similar anticancer propertiesAnticancer
Irinotecan hydrochlorideA camptothecin analog with complex structuresAnticancer

Uniqueness

The uniqueness of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride lies in its combination of a benzothiazole moiety with a naphthalene core and a dimethylamino side chain. This specific arrangement may confer unique pharmacological properties not found in other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

489.02772 g/mol

Monoisotopic Mass

489.02772 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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